(2E)-3-(4-chlorophenyl)-2-(4-methoxyphenyl)prop-2-enenitrile
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Overview
Description
(2E)-3-(4-chlorophenyl)-2-(4-methoxyphenyl)prop-2-enenitrile is an organic compound characterized by the presence of a chlorophenyl group, a methoxyphenyl group, and a nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(4-chlorophenyl)-2-(4-methoxyphenyl)prop-2-enenitrile typically involves the reaction of 4-chlorobenzaldehyde with 4-methoxybenzyl cyanide under basic conditions. The reaction proceeds through a Knoevenagel condensation, where the aldehyde and the nitrile react to form the desired product. The reaction is usually carried out in the presence of a base such as piperidine or pyridine, and the reaction mixture is heated to facilitate the formation of the product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-(4-chlorophenyl)-2-(4-methoxyphenyl)prop-2-enenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or aldehydes.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(2E)-3-(4-chlorophenyl)-2-(4-methoxyphenyl)prop-2-enenitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2E)-3-(4-chlorophenyl)-2-(4-methoxyphenyl)prop-2-enenitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved can vary based on the specific context of its use.
Comparison with Similar Compounds
Similar Compounds
- (2E)-3-(4-bromophenyl)-2-(4-methoxyphenyl)prop-2-enenitrile
- (2E)-3-(4-fluorophenyl)-2-(4-methoxyphenyl)prop-2-enenitrile
- (2E)-3-(4-methylphenyl)-2-(4-methoxyphenyl)prop-2-enenitrile
Uniqueness
(2E)-3-(4-chlorophenyl)-2-(4-methoxyphenyl)prop-2-enenitrile is unique due to the presence of the chlorophenyl group, which can impart distinct chemical and biological properties compared to its analogs with different substituents
Properties
CAS No. |
72030-12-7 |
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Molecular Formula |
C16H12ClNO |
Molecular Weight |
269.72 g/mol |
IUPAC Name |
(E)-3-(4-chlorophenyl)-2-(4-methoxyphenyl)prop-2-enenitrile |
InChI |
InChI=1S/C16H12ClNO/c1-19-16-8-4-13(5-9-16)14(11-18)10-12-2-6-15(17)7-3-12/h2-10H,1H3/b14-10- |
InChI Key |
ATCNORQEZFVCAK-UVTDQMKNSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)/C(=C\C2=CC=C(C=C2)Cl)/C#N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=CC2=CC=C(C=C2)Cl)C#N |
Origin of Product |
United States |
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